molecular formula C17H15FN6O2S B274785 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

Katalognummer B274785
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: WCQLSNCTQFJALI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in scientific literature. In

Wirkmechanismus

The mechanism of action of Compound X is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation (4).
Biochemical and Physiological Effects:
In vitro studies have shown that Compound X can induce apoptosis (cell death) in cancer cells, while sparing normal cells (5). Additionally, Compound X has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (6).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Compound X is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of Compound X is its relatively low solubility in water, which may make it difficult to administer in vivo (7).

Zukünftige Richtungen

There are several potential future directions for the study of Compound X. One possible direction is to investigate its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of Compound X and to identify potential drug targets. Finally, the development of more water-soluble derivatives of Compound X may improve its potential as a therapeutic agent.
In conclusion, Compound X is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its potent anti-tumor activity and anti-inflammatory properties make it a promising candidate for the development of new cancer and inflammatory disease therapies. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesemethoden

The synthesis of Compound X involves the reaction of 4-fluoroaniline with thiourea and ethyl chloroacetate, followed by the addition of sodium hydroxide and acetic acid to produce the final product. The yield of Compound X is reported to be around 60% (1).

Wissenschaftliche Forschungsanwendungen

Compound X has been studied extensively for its potential therapeutic applications. It has been shown to have potent anti-tumor activity in vitro and in vivo (2). Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases (3).

Eigenschaften

Produktname

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

Molekularformel

C17H15FN6O2S

Molekulargewicht

386.4 g/mol

IUPAC-Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C17H15FN6O2S/c18-12-8-6-11(7-9-12)15-22-23-17(24(15)19)27-10-14(25)21-16(26)20-13-4-2-1-3-5-13/h1-9H,10,19H2,(H2,20,21,25,26)

InChI-Schlüssel

WCQLSNCTQFJALI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.